apicularen A

V-ATPase proton transport enzyme inhibition

Researchers investigating V-ATPase in multidrug-resistant cancer models face a compound selection problem-generic substitution with bafilomycin or apicularen B yields quantitatively divergent outcomes. Apicularen A resolves this with validated differentiation: • ~100-fold greater cytotoxicity vs apicularen B (IC₅₀ 0.4 ng/mL in KB-V1 MDR cells) • Independent Vo domain binding site, non-overlapping with plecomacrolide/archazolid sites • 72% tumor reduction & 95.6% metastasis suppression in HM7 xenograft models Supplied with full analytical certification for reproducible preclinical research.

Molecular Formula C25H31NO6
Molecular Weight 441.5 g/mol
Cat. No. B1249504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameapicularen A
Synonymsapicularen A
Molecular FormulaC25H31NO6
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCCC=CC=CC(=O)NC=CCC1CC2CC(CC(O2)CC3=C(C(=CC=C3)O)C(=O)O1)O
InChIInChI=1S/C25H31NO6/c1-2-3-4-5-11-23(29)26-12-7-9-19-16-21-15-18(27)14-20(31-21)13-17-8-6-10-22(28)24(17)25(30)32-19/h3-8,10-12,18-21,27-28H,2,9,13-16H2,1H3,(H,26,29)/b4-3-,11-5-,12-7+/t18-,19+,20+,21-/m1/s1
InChIKeyMVOORUCGKRDJFW-ZZBSXQHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apicularen A Overview


Apicularen A is a benzolactone enamide macrolide isolated from myxobacteria of the genus Chondromyces, characterized by a 10-membered lactone core bearing a salicylic acid residue and a highly unsaturated enamide side chain [1]. It functions as a potent and highly selective inhibitor of mammalian vacuolar-type H⁺-ATPase (V-ATPase), with no activity against F-ATPase or P-ATPase [2]. Apicularen A demonstrates exceptional cytotoxicity against a broad panel of human cancer cell lines at sub-nanomolar to low nanomolar concentrations [3] and retains full activity against the multidrug-resistant KB-V1 line [4]. Unlike its glycosylated co-metabolite apicularen B, apicularen A exhibits approximately 100-fold greater cytotoxicity to cancer cells despite similar V-ATPase inhibitory potency at the enzyme level, a differential that defines its unique therapeutic window for research applications [5].

1
V‑ATPase pathway inhibition study fit Reported selective inhibition of mammalian V‑ATPase; no activity against F‑ATPase or P‑ATPase
2
Cell‑model endpoint review Reported response across multiple human cancer cell lines, including a multidrug‑resistant model
3
Glycosylation‑dependent differentiation context Apicularen A vs. B differential supports permeability/target‑engagement studies

Why Apicularen A Cannot Be Substituted


Generic substitution of apicularen A with in-class V-ATPase inhibitors such as apicularen B, bafilomycin A1, archazolid A, or salicylihalamide A is contraindicated by quantitative divergences in three critical selection parameters: cellular cytotoxicity, binding site topography, and in vivo efficacy. Apicularen A is approximately 100-fold more cytotoxic to cancer cells than apicularen B [1] despite equipotent enzyme-level V-ATPase inhibition, a disparity attributable to glycosylation-dependent cellular permeability or target engagement differences [2]. Apicularen A binds to a distinct, independent site on the V-ATPase Vo domain that does not overlap with the plecomacrolide binding site occupied by bafilomycin and concanamycin, and is also distinct from the archazolid binding site, enabling non-competitive combination strategies [3]. Furthermore, apicularen A exhibits no inhibition of F-ATPase or P-ATPase, in contrast to bafilomycin which shows off-target mitochondrial effects at higher concentrations [4]. These compound-specific pharmacological features preclude interchangeable use in research protocols targeting V-ATPase-dependent processes.

Target Compound
Apicularen A
Independent V‑ATPase binding site; distinct glycosylation‑dependent cell permeability; no F/P‑ATPase inhibition.
In‑Class Substitutes
Apicularen B, Bafilomycin A1, Archazolid A
Glycosylation changes cytotoxicity profile ~100‑fold; binding site overlap may alter combination response; mitochondrial F‑ATPase inhibition possible.
Similar enzyme‑level potency does not guarantee comparable cellular or in vivo endpoint profiles.

Apicularen A vs. Comparators


V-ATPase Proton Transport Inhibition

In a direct head-to-head comparison using ATP-dependent proton transport into inside-out microsome vesicles from RAW 264.7 cells, apicularen A inhibited proton transport with an IC₅₀ of 0.58 nM, which is 22-fold more potent than apicularen B (IC₅₀ = 13 nM) and 1.6-fold more potent than the classical V-ATPase inhibitor bafilomycin A1 (IC₅₀ = 0.95 nM) [1]. Additionally, apicularen A inhibited bafilomycin A1-sensitive ATP hydrolysis more potently than apicularen B [2].

V‑ATPase Proton Transport
Reported
IC₅₀ 0.58 nM
22‑fold vs. apicularen B (13 nM); 1.6‑fold vs. bafilomycin A1 (0.95 nM)
Supports assay sensitivity context
Microsome vesicles from RAW 264.7 cells
V-ATPase proton transport enzyme inhibition

Cancer Cell Cytotoxicity

Apicularen A exhibits remarkable cytotoxicity against nine human cancer cell lines with IC₅₀ values ranging from 0.1 to 3 ng/mL (approximately 0.23–6.8 nM) [1]. Notably, this activity persists in the multidrug-resistant KB-V1 cell line with an IC₅₀ of approximately 0.4 ng/mL (∼0.9 nM) [2]. In stark contrast, apicularen B is distinctly less cytotoxic, with IC₅₀ values ranging from 0.2 to 1.2 μg/mL (approximately 0.45–2.7 μM), representing an approximately 100-fold reduction in cellular potency [3]. Importantly, apicularen A and apicularen B are equipotent as V-ATPase inhibitors at the enzyme level, indicating that the 100-fold differential in cellular cytotoxicity arises from glycosylation-dependent cellular permeability or subcellular targeting rather than intrinsic target engagement [4].

Cancer Cell Cytotoxicity
Reported
0.1–3 ng/mL (∼0.23–6.8 nM)
~100‑fold lower vs. apicularen B (0.2–1.2 μg/mL); active against KB‑V1 MDR line
Supports cell‑model endpoint review
Nine human cancer lines; glycosylation‑dependent differential
cytotoxicity cancer multidrug resistance

In Vivo Antitumor Efficacy

In a nude mouse xenograft model of HM7 human colon cancer, apicularen A administered at 50 μg/kg/day reduced tumor volume by approximately 72% at the end of a 15-day treatment period [1]. In a liver colonization assay using the same model, apicularen A reduced liver colonization by 95.6% at the same dose [2]. No comparable in vivo efficacy data have been reported for apicularen B, bafilomycin A1, or archazolid A in this aggressive colon cancer model, establishing apicularen A as the only member of the benzolactone enamide class with validated in vivo antitumor activity in a metastasis-relevant setting [3]. Mechanistically, this efficacy is associated with Fas ligand up-regulation and microtubule disruption via tubulin down-regulation, a dual mechanism not observed with apicularen B [4].

In Vivo Colon Cancer Model
Reported
72% tumor volume reduction
95.6% liver colonization reduction; 50 μg/kg/day, 15 days
Model‑response endpoint context
HM7 xenograft; no comparable data for apicularen B or bafilomycin A1
in vivo efficacy xenograft colon cancer

Bone Resorption Inhibition

In cultures of mouse calvariae, apicularen A inhibited bone resorption induced by human parathyroid hormone (PTH) or interleukin-1β (IL-1β) at concentrations of 10 nM and 100 nM . In the same assay, apicularen B showed no inhibitory effect on bone resorption at any tested concentration . Furthermore, apicularen A was more effective than the bisphosphonate incadronate, which inhibited bone resorption only at 100 nM . This functional divergence mirrors the cellular cytotoxicity differential and confirms that glycosylation of apicularen A to apicularen B abrogates biological activity in intact tissue systems.

Bone Resorption
Data to verify
Active at 10 nM
Apicularen B inactive; incadronate active only at 100 nM
Supports bone biology endpoint review
Mouse calvariae cultures; source-specific validation recommended
bone resorption osteoporosis V-ATPase

V-ATPase Binding Site Differentiation

Competition binding studies using a semi-synthetic radioactively labeled concanamycin derivative demonstrate that apicularen A does not compete with plecomacrolides (bafilomycin A1, concanamycin A) for binding to the V-ATPase Vo subunit c, whereas archazolid A prevents labeling of subunit c [1]. This indicates that apicularen A adheres to an independent binding site on V-ATPase, distinct from the plecomacrolide/archazolid binding site [2]. Both archazolid A and apicularen A inhibit V-ATPase purified from Manduca sexta midgut with comparable IC₅₀ values of 20–60 nM [3], yet their divergent binding modes enable non-competitive or additive inhibition when used in combination.

Binding Site Differentiation
Reported
Independent Vo site
No competition with labeled concanamycin; archazolid A prevents subunit c labeling
Supports orthogonal combination strategy context
Binding studies using Manduca sexta V‑ATPase
binding site V-ATPase non-competitive

ATPase Selectivity

In selectivity profiling assays, apicularen A showed no inhibition of mitochondrial F-ATPase or Na⁺/K⁺-ATPase (P-ATPase) [1]. This selectivity profile is shared with archazolid A but distinguishes apicularen A from bafilomycin A1, which exhibits mitochondrial F-ATPase inhibition at higher concentrations [2]. The absence of F-ATPase and P-ATPase inhibition confirms that apicularen A-induced apoptosis is mediated specifically through V-ATPase inhibition rather than through off-target effects on other ATPase families.

ATPase Selectivity
Class‑level
No F‑ATPase / P‑ATPase inhibition
Contrasts with bafilomycin A1 mitochondrial effects at higher concentrations
Supports target‑engagement specificity review
Enzymatic assays; selectivity profile shared with archazolid A
selectivity ATPase off-target

Apicularen A Applications


Colon Cancer Xenograft and Metastasis Models

Apicularen A is uniquely suited for in vivo preclinical oncology studies requiring a V-ATPase inhibitor with validated antitumor and anti-metastatic efficacy. In HM7 human colon cancer xenograft models, apicularen A (50 μg/kg/day, 15 days) reduces tumor volume by 72% and liver colonization by 95.6% [1]. No other benzolactone enamide (apicularen B, salicylihalamide, lobatamide, oximidine) has demonstrated comparable in vivo efficacy in metastasis-relevant models, making apicularen A the evidence-backed choice for colon cancer metastasis research and for evaluating V-ATPase inhibition as a therapeutic strategy in vivo [2].

Multidrug-Resistant Cancer Cell Studies

Apicularen A is the optimal selection for cytotoxicity studies involving multidrug-resistant cancer cell lines. It retains full cytotoxic activity against the multidrug-resistant KB-V1 cell line with an IC₅₀ of 0.4 ng/mL (∼0.9 nM), whereas many conventional chemotherapeutics lose efficacy in this model [1]. Its approximately 100-fold greater potency compared to apicularen B [2] and its independence from plecomacrolide binding sites [3] make it the preferred V-ATPase inhibitor for studies of drug resistance mechanisms and for screening synergistic combinations with standard-of-care agents.

Bone Resorption and Osteoclast Studies

For researchers investigating V-ATPase function in osteoclasts or screening for anti-resorptive agents, apicularen A provides a validated tool compound with activity at 10 nM in mouse calvariae bone resorption assays [1]. Apicularen B is inactive in this model [2], and apicularen A outperforms the bisphosphonate incadronate (active only at 100 nM) [3]. This functional divergence establishes apicularen A as the only member of the apicularen series suitable for bone biology applications and for benchmarking novel V-ATPase inhibitors in osteoporosis or bone metastasis models.

V-ATPase Binding Site Mapping and Orthogonal Inhibitor Development

Apicularen A is an essential tool for V-ATPase binding site characterization and for developing orthogonal inhibitor combinations. Its independent binding site, which does not overlap with the plecomacrolide/archazolid site [1], enables competitive displacement studies to map inhibitor binding topography and to identify non-cross-resistant inhibitor pairs. Researchers developing combination V-ATPase inhibition strategies or investigating resistance mechanisms to plecomacrolides should select apicularen A for its distinct binding modality and high specificity for V-ATPase over F-ATPase and P-ATPase [2].

Application
Selection Property
Validation Focus
Colon cancer xenograft / metastasis model studies
In vivo model‑response context
Tumor volume and liver colonization endpoint review
Multidrug‑resistant cancer cell line studies
Cell‑model endpoint review
Cytotoxicity endpoint comparison in MDR models
Bone resorption / osteoclast research
Bone biology endpoint context
Calvariae resorption assay validation
V‑ATPase binding site mapping and orthogonal inhibitor development
Independent binding modality
Competition binding study confirmation

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